molecular formula C12H15BrN2O B7481728 (2S)-N-(3-bromophenyl)piperidine-2-carboxamide

(2S)-N-(3-bromophenyl)piperidine-2-carboxamide

Cat. No.: B7481728
M. Wt: 283.16 g/mol
InChI Key: PTNPAQJWLAGXDU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-(3-bromophenyl)piperidine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a bromophenyl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-bromophenyl)piperidine-2-carboxamide typically involves the reaction of (2S)-piperidine-2-carboxylic acid with 3-bromoaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-bromophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2S)-N-(3-bromophenyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-N-(3-bromophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. One of the key targets is cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. The compound mediates the degradation of CDK2, leading to the disruption of cell cycle progression and potentially inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(3-chlorophenyl)piperidine-2-carboxamide
  • (2S)-N-(3-fluorophenyl)piperidine-2-carboxamide
  • (2S)-N-(3-iodophenyl)piperidine-2-carboxamide

Uniqueness

(2S)-N-(3-bromophenyl)piperidine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its analogs with different halogen substitutions, the bromine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

(2S)-N-(3-bromophenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNPAQJWLAGXDU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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